molecular formula C28H31N5 B3328603 N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine CAS No. 494825-17-1

N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine

Cat. No. B3328603
CAS RN: 494825-17-1
M. Wt: 437.6 g/mol
InChI Key: IMWQEUXQQBIXEG-UHFFFAOYSA-N
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Description

“N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine” is a chemical compound that has been studied for its potential use as an algicidal agent . It was synthesized as part of a series of 79 derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine .


Synthesis Analysis

The synthesis of “N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine” involves a series of chemical reactions . The structure-activity relationships of these derivatives were analyzed towards a harmful and a harmless algal species . The best algicidal activities were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group .

Scientific Research Applications

Synthesis and Structural Studies

A series of multidentate pyridyl-imine ligands, including compounds structurally related to N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine, have been synthesized and explored for their ability to form complex structures with various metals. For instance, a family of end-on azido-bridged manganese(II) dinuclear compounds was synthesized using a similar ligand framework, exhibiting interesting magneto-structural correlations. These compounds demonstrated intramolecular ferromagnetic superexchange leading to an S = 5 spin ground state, highlighting the potential for such ligands in synthesizing materials with specific magnetic properties (Karmakar et al., 2005).

Magnetic and Electronic Properties

The ligands similar to N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine have been utilized to study the magnetic and electronic properties of the resulting complexes. For example, nickel(II) complexes derived from tetradentate imine/pyridyl ligands and various pseudohalides like azide and cyanate were synthesized and characterized. These studies revealed that the ligands could mediate ferromagnetic coupling between nickel(II) ions, indicating their utility in designing materials with desired magnetic interactions (Habib et al., 2008).

Structural Diversity and Novel Features

The reaction of related tetradentate ligands with MnII and N−3 salts produced structurally diverse solids, showcasing the significant influence of small changes in the ligand structure on the final materials' architecture. These complexes displayed a range of magnetic couplings, from antiferromagnetic to ferromagnetic, depending on the N−3 binding mode, which underscores the ligands' versatility in tuning the magnetic properties of the synthesized compounds (Karmakar et al., 2006).

Coordination Chemistry and Complexation Studies

Complexation studies of various metal ions with ligands structurally akin to N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine have provided insights into the coordination chemistry and stability of these complexes. For example, lithium-7 NMR spectroscopy was used to investigate the stoichiometry and stability of Li+ complexes with similar ligands, offering a deeper understanding of the interactions at play and guiding the synthesis of more stable and specific coordination compounds (Keypour et al., 2013).

Safety and Hazards

The safety and hazards associated with “N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine” need to be carefully considered. The acute toxicities of the compounds against Daphnia magna showed EC50 values of 20.18 and 22.32 µM, respectively, which were approximately 46.4 and 44.69 times higher than the LC50 value against Microcystis sp., showing low ecotoxicity . In the case of Danio rerio, they showed very low ecotoxicity with EC50 values of 94.97 and 45.97 µM, respectively .

properties

IUPAC Name

N-benzyl-N,N',N'-tris(pyridin-2-ylmethyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5/c1-2-11-25(12-3-1)21-32(22-26-13-4-7-16-29-26)19-10-20-33(23-27-14-5-8-17-30-27)24-28-15-6-9-18-31-28/h1-9,11-18H,10,19-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWQEUXQQBIXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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